molecular formula C19H19N3O3S B11065385 2-[3-(piperidin-1-ylsulfonyl)phenyl]quinazolin-4(3H)-one

2-[3-(piperidin-1-ylsulfonyl)phenyl]quinazolin-4(3H)-one

Cat. No.: B11065385
M. Wt: 369.4 g/mol
InChI Key: AYVLRAIXMFDQHD-UHFFFAOYSA-N
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Description

2-[3-(PIPERIDINOSULFONYL)PHENYL]-4(3H)-QUINAZOLINONE is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(PIPERIDINOSULFONYL)PHENYL]-4(3H)-QUINAZOLINONE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. Additionally, continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[3-(PIPERIDINOSULFONYL)PHENYL]-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles depending on the desired substitution reaction.

Major Products Formed

    Oxidation Products: Quinazolinone oxides.

    Reduction Products: Reduced quinazolinone derivatives.

    Substitution Products: Various substituted quinazolinone derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[3-(PIPERIDINOSULFONYL)PHENYL]-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(PIPERIDINOSULFONYL)PHENYL]-4(3H)-QUINAZOLINONE is unique due to the presence of the piperidinosulfonyl group, which imparts distinct biological activities and enhances its potential as a therapeutic agent. This structural feature differentiates it from other quinazolinone derivatives and contributes to its specific interactions with molecular targets .

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

2-(3-piperidin-1-ylsulfonylphenyl)-3H-quinazolin-4-one

InChI

InChI=1S/C19H19N3O3S/c23-19-16-9-2-3-10-17(16)20-18(21-19)14-7-6-8-15(13-14)26(24,25)22-11-4-1-5-12-22/h2-3,6-10,13H,1,4-5,11-12H2,(H,20,21,23)

InChI Key

AYVLRAIXMFDQHD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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